

Z-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor

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Compound of Interest		
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Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. By binding to the catalytic site of caspases, a family of cysteine proteases central to the execution of programmed cell death, Z-VAD-FMK effectively blocks the apoptotic cascade.[1][2] Its broad specificity makes it an invaluable tool for studying the roles of caspases in various cellular processes, including inflammation and cell death, and for dissecting the molecular mechanisms of apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Z-VAD-FMK, along with detailed experimental protocols for its use.

Chemical Properties and Structure

Z-VAD-FMK is a synthetic tripeptide composed of Valine, Alanine, and a methylated Aspartic acid residue, with a fluoromethylketone (FMK) group at the C-terminus and a benzyloxycarbonyl (Z) group protecting the N-terminus. The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[1][2]

Table 1: Chemical and Physical Properties of Z-VAD-FMK



Property	Value	Reference
IUPAC Name	methyl (3S)-5-fluoro-3-[[(2S)-2- [[(2S)-3-methyl-2- (phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]ami no]-4-oxopentanoate	[1]
Synonyms	Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl- aspartyl-[O- methyl]- fluoromethylketone	[3]
CAS Number	187389-52-2	[1]
Molecular Formula	C22H30FN3O7	[3]
Molecular Weight	467.49 g/mol	[4]
Appearance	White to off-white solid or translucent film	[3][5]
Purity	≥95% (typically analyzed by HPLC)	[3]
Solubility	Soluble in DMSO (e.g., 10 mg/mL or ~21.4 mM), ethanol, and dimethyl formamide. Insoluble in water.	[3][5]
Storage	Store lyophilized solid at -20°C for up to one year. Reconstituted DMSO solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles.	[5]
SMILES	CC(C)C(C(=O)NC(C)C(=O)NC (CC(=O)OC)C(=O)CF)NC(=O) OCC1=CC=CC=C1	[4]



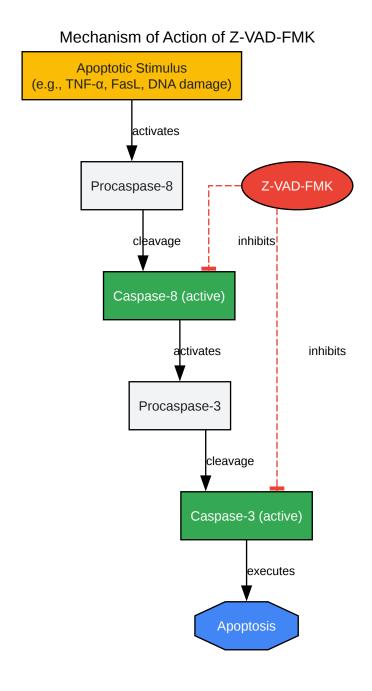
Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the notable exception of caspase-2.[6] Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The fluoromethylketone group of Z-VAD-FMK forms a covalent thioether bond with the cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.[1] This inhibition prevents the downstream activation of effector caspases and the subsequent cleavage of cellular targets, effectively halting the apoptotic process.

While primarily known as an apoptosis inhibitor, under certain conditions, the inhibition of caspases by Z-VAD-FMK can promote an alternative form of programmed cell death known as necroptosis.[7] This process is dependent on Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL) protein.[7]





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Figure 1. Simplified signaling pathway of Z-VAD-FMK-mediated apoptosis inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving Z-VAD-FMK.



Inhibition of Apoptosis Induction

This protocol describes the use of Z-VAD-FMK to prevent apoptosis induced by a chemical agent, such as etoposide, in a cell culture model.

Materials:

- Cell line of interest (e.g., Jurkat, HeLa)
- · Complete cell culture medium
- Apoptosis-inducing agent (e.g., Etoposide)
- Z-VAD-FMK stock solution (10-20 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

Procedure:

- Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
- · Allow cells to adhere and grow overnight.
- Pre-treat the cells with Z-VAD-FMK at a final concentration of 20-100 μM by adding the appropriate volume of the stock solution to the culture medium. A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours.[8]
- Induce apoptosis by adding the apoptosis-inducing agent (e.g., etoposide at 50 $\mu g/ml$) to the wells.[4]
- Incubate the cells for the desired period (e.g., 24-48 hours).
- Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

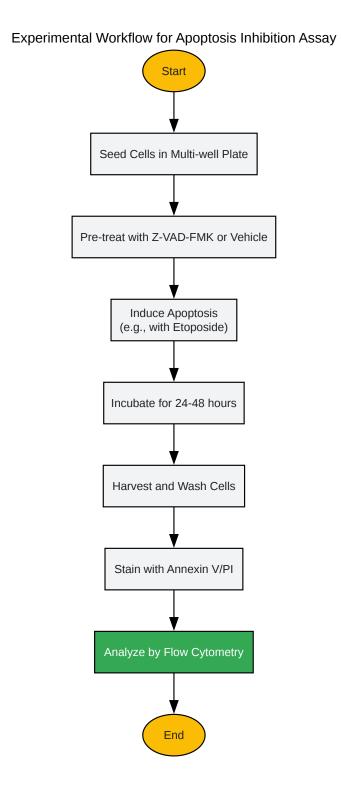
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- Wash the cells with cold PBS.
- Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.





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Figure 2. Workflow for assessing Z-VAD-FMK's anti-apoptotic effect.



Fluorometric Caspase-3/7 Activity Assay

This protocol details the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate, Ac-DEVD-AMC. Z-VAD-FMK is used as a negative control to confirm the specificity of the assay.

Materials:

- Treated and untreated cell pellets
- Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)
- Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- Fluorogenic caspase-3/7 substrate (Ac-DEVD-AMC) stock solution (1 mM in DMSO)
- Z-VAD-FMK stock solution (10-20 mM in DMSO)
- 96-well black microplate
- Fluorometer with excitation at 380 nm and emission at 460 nm

Procedure:

- Prepare cell lysates from treated and untreated cells by resuspending the cell pellet in icecold Cell Lysis Buffer and incubating on ice for 30 minutes.
- Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate.
- In a 96-well black microplate, add 20-50 µg of protein from each cell lysate to individual wells. Adjust the volume with Protease Assay Buffer.



- For inhibitor control wells, add Z-VAD-FMK to a final concentration of 20 μM and incubate for 10 minutes at 37°C.
- Prepare a reaction master mix by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to a final concentration of 20 μ M.
- Initiate the reaction by adding the substrate-containing reaction mix to each well.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.
- Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot.

Western Blot Analysis of Caspase Cleavage

This protocol is for detecting the cleavage of caspases (e.g., caspase-3) and their substrates (e.g., PARP) by Western blot, demonstrating the inhibitory effect of Z-VAD-FMK.

Materials:

- Treated and untreated cell lysates
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP
- HRP-conjugated secondary antibody



- · Chemiluminescent substrate
- Imaging system

Procedure:

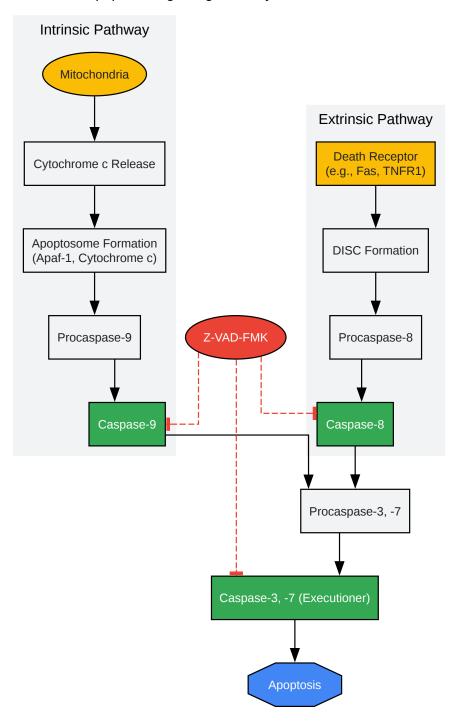
- Prepare cell lysates as described in the caspase activity assay protocol.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways

Z-VAD-FMK primarily targets the caspase cascade, which is a central component of the apoptotic signaling network. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7.



Overview of Apoptosis Signaling Pathways and Z-VAD-FMK Inhibition



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